molecular formula C20H16N4O2 B3020276 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 847387-55-7

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide

Cat. No.: B3020276
CAS No.: 847387-55-7
M. Wt: 344.374
InChI Key: BDTRCTUVCIBTHK-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl ring, substituted with a 4-methoxybenzamide group. The compound’s structure combines electron-rich aromatic systems (methoxy group) with a planar heterocyclic core, which may enhance interactions with biological targets through π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTRCTUVCIBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and hydrogen gas. Reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide ()

  • Structural Differences : The imidazo[1,2-a]pyridine core replaces the pyrimidine ring, introducing a bromo substituent at position 8 and a fluoro group on the phenyl ring.
  • The fluoro group may improve metabolic stability compared to the methoxy substituent in the target compound .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, similar to methods used for imidazo[1,2-a]pyrimidine derivatives .

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ()

  • Structural Differences : A methyl group at position 7 of the imidazo[1,2-a]pyrimidine core and a fluoro substituent on the benzamide.
  • Fluorine’s electronegativity may reduce electron density compared to the methoxy group, affecting target affinity .

Methyl (Z)-2-(2-oxo-4-(p-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino) acetate ()

  • Structural Differences: A benzoimidazo[1,2-a]pyrimidinone core with a p-tolyl group and an ester side chain.
  • Physical Properties : Melting point >300°C, indicating high thermal stability. Spectroscopic data (FT-IR: 1680 cm⁻¹ for C=O; ¹H NMR: δ 8.2–6.8 ppm for aromatic protons) differ from the target compound due to the extended conjugated system .

N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide ()

  • Structural Differences: Incorporates an acrylamide group and a morpholino-substituted phenyl ring.
  • Implications: The acrylamide group enables covalent binding to cysteine residues in kinases, a mechanism absent in the non-reactive methoxybenzamide group of the target compound. Morpholino enhances solubility .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogues

Compound Name Core Structure Substituents Melting Point (°C) Key Spectroscopic Data (¹H NMR/IR)
Target Compound Imidazo[1,2-a]pyrimidine 4-Methoxybenzamide N/A N/A
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-Bromo, 4-fluoro, benzamide N/A ¹H NMR: δ 8.5 (s, 1H, NH), 7.9–7.2 (m, Ar-H)
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Imidazo[1,2-a]pyrimidine 7-Methyl, 3-fluoro-benzamide N/A ¹H NMR: δ 2.4 (s, 3H, CH₃), 7.1–8.3 (m, Ar-H)
Methyl (Z)-2-(...phenylamino) acetate () Benzoimidazo[1,2-a]pyrimidinone p-Tolyl, ester side chain >300 FT-IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 3.7 (s, 3H, OCH₃)

Key Research Findings

  • Thermal Stability: Benzo-fused derivatives () exhibit higher melting points (>300°C), suggesting enhanced stability over non-fused imidazo[1,2-a]pyrimidines .

Biological Activity

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : this compound

The compound features a complex structure combining an imidazo[1,2-a]pyrimidine moiety and a methoxy-substituted phenyl group, which is hypothesized to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate nitrogen-containing compounds.
  • Coupling with the Methoxybenzamide : The final product is obtained via coupling reactions that introduce the methoxy group and complete the benzamide structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell LineIC50 (µM)Reference
HCT1165.0
MCF-73.5
A5496.1

These results suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate selective activity against Gram-positive bacteria:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus8
Enterococcus faecalis12

Such findings highlight its potential as a lead compound for developing new antimicrobial agents.

The mechanism of action for this compound is believed to involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival. Detailed binding studies are necessary to elucidate its interaction with molecular targets such as DYRK1A and other related kinases, which are implicated in various signaling pathways associated with cancer progression.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The study reported that the compound exhibited selective cytotoxicity towards MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a favorable therapeutic index for further development .

Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The study highlighted its potential utility in treating infections caused by antibiotic-resistant pathogens .

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